Critical Finding: No Verifiable Primary Biological Data for This Compound
An exhaustive search of primary literature, patent examples, and authoritative databases (PubChem, ChEMBL, BindingDB) has identified zero quantitative, comparator-based biological assay data for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-13-8). Commonly cited IC50 values (e.g., MCF7 IC50 = 3.79 µM) that appear on aggregated vendor sites are incorrectly attributed. These data points originate from a study on a structurally distinct compound, N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide, as reported in a review by Kaur et al. [1] This misattribution creates a false perception of known biological activity. Consequently, there is no ground-truth quantitative data to support any claim of differentiation against comparators such as the 2-chlorophenyl analog (CAS 2034275-13-1) or other pyrazole amide RORγt modulators.
| Evidence Dimension | Potency in cancer cell lines |
|---|---|
| Target Compound Data | No verifiable data found. Erroneously cited values are MCF7 GI50 = 3.79 µM, NCI-H460 TGI = 12.50 µM, SF-268 LC50 = 42.30 µM. |
| Comparator Or Baseline | N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (The actual compound associated with the cited data). |
| Quantified Difference | N/A (Data misattribution) |
| Conditions | MCF7, NCI-H460, and SF-268 tumor cell lines; assay type not specified for the original data. |
Why This Matters
Procurement decisions cannot be made on the basis of misattributed or absent biological data; the compound's true activity profile is unknown, making its value proposition entirely speculative.
- [1] Kaur, P., Arora, V., & Kumar, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. View Source
